tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate
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Overview
Description
tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate is a chemical compound with the molecular formula C20H30N2O2. It is often used in organic synthesis and research due to its unique structure and reactivity. This compound is known for its role as a protecting group for amines in peptide synthesis, which is crucial in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-benzyloctahydro-1H-isoindol-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate exerts its effects involves the protection of amine groups. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted reactions at the amine site. This stability is crucial in multi-step synthetic processes, where selective deprotection can be achieved using specific reagents like trifluoroacetic acid .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used for similar protective purposes.
Benzyl carbamate: Another protecting group with different stability and reactivity profiles.
Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis with different deprotection conditions.
Uniqueness
tert-Butyl (2-benzyloctahydro-1H-isoindol-4-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Properties
IUPAC Name |
tert-butyl N-(2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-20(2,3)24-19(23)21-18-11-7-10-16-13-22(14-17(16)18)12-15-8-5-4-6-9-15/h4-6,8-9,16-18H,7,10-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMXOMQRUJOBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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